Aspartyl phosphate

Description

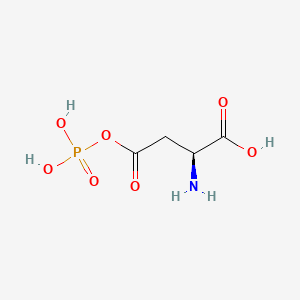

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-4-oxo-4-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8NO7P/c5-2(4(7)8)1-3(6)12-13(9,10)11/h2H,1,5H2,(H,7,8)(H2,9,10,11)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZNKTPIYKDIGG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Aspartyl-4-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22138-53-0 | |

| Record name | β-Aspartyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22138-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aspartyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022138530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartyl-4-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Aspartyl Phosphate in Bacterial Two-Component Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial two-component systems (TCSs) represent the predominant mechanism by which bacteria sense and respond to a myriad of environmental stimuli.[1][2][3] These intricate signaling pathways are fundamental to bacterial survival, orchestrating processes ranging from nutrient acquisition and antibiotic resistance to virulence.[4] At the heart of these systems lies a transient yet pivotal post-translational modification: the phosphorylation of a conserved aspartate residue to form an aspartyl phosphate. This high-energy acyl phosphate acts as a molecular switch, allosterically regulating the activity of response regulator proteins and thereby dictating the cellular response.[5][6] This technical guide provides an in-depth exploration of the role of this compound, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in their study of these critical bacterial systems.

The Core Mechanism: A Phosphotransfer Relay

A canonical TCS is elegantly simple in its design, comprising a sensor histidine kinase (HK) and a cognate response regulator (RR).[1][2] The process is initiated when the sensor HK, typically a transmembrane protein, detects an external stimulus.[1] This detection triggers a conformational change that facilitates the autophosphorylation of a conserved histidine residue within the kinase's cytoplasmic domain, utilizing ATP as the phosphate donor.[2][7][8] The phosphoryl group is then transferred from the phosphohistidine to a conserved aspartate residue in the receiver domain of the RR.[2] This transphosphorylation event, forming the labile this compound, is the central theme of this guide.

The formation of the this compound induces a conformational change in the RR, activating its effector domain.[5] This activation can lead to a variety of downstream effects, most commonly the modulation of gene expression through the binding of the RR to specific DNA sequences.[1] The signaling is terminated by the dephosphorylation of the this compound, a process that can be catalyzed by the bifunctional HK itself, by a separate phosphatase, or through the intrinsic instability of the acyl phosphate bond.[9][10]

Quantitative Data Summary

The precise control of bacterial signaling pathways is underpinned by the stoichiometry of the signaling components, the kinetics of the phosphotransfer reactions, and the binding affinities between the HK and RR. The following tables summarize key quantitative data for well-characterized two-component systems.

| System | Organism | Protein | Cellular Concentration (molecules/cell) | Reference |

| EnvZ/OmpR | Escherichia coli | EnvZ | ~100 | [11][12] |

| OmpR | ~3500 | [11][12] | ||

| PhoQ/PhoP | Escherichia coli | PhoQ | Variable | |

| PhoP | Variable |

Table 1: In Vivo Concentrations of Two-Component System Proteins. The cellular abundance of HKs and RRs can vary significantly, impacting the signaling dynamics.

| Parameter | System | Value | Conditions | Reference |

| Autophosphorylation k_cat | S6/H4 kinase (human placenta) | 0.91 min⁻¹ | 0.125 mM ATP | [9] |

| Autophosphorylation K_m | S6/H4 kinase (human placenta) | 0.86 µM | 0.125 mM ATP | [9] |

| Half-life of Phosphorylated OmpR | EnvZ/OmpR (E. coli) | ~29 min (in absence of DNA) | In vitro | [13] |

| Half-life of Phosphorylated Spo0F | Spo0F/Spo0B (B. subtilis) | Extended relative to CheY-P | In vitro | [5][6] |

Table 2: Kinetic Parameters of Phosphorylation and Dephosphorylation. The rates of phosphorylation and the stability of the this compound are critical determinants of the duration and amplitude of the cellular response.

| Interacting Proteins | System | Dissociation Constant (Kd) | Method | Reference |

| EnvZc - OmpR | EnvZ/OmpR (E. coli) | 1.20 ± 0.17 µM | Ni-NTA pulldown | [12][14] |

| EnvZc - Fluorescein-labeled OmpR | EnvZ/OmpR (E. coli) | 1.96 ± 0.28 µM | Fluorescence polarization | [15][16] |

Table 3: Binding Affinities of Histidine Kinase-Response Regulator Pairs. The affinity between the HK and its cognate RR contributes to the specificity of the signaling pathway.

Detailed Experimental Protocols

The study of this compound in TCSs relies on a variety of specialized biochemical and molecular biology techniques. The following sections provide detailed protocols for key experiments.

In Vitro Histidine Kinase Autophosphorylation and Phosphotransfer Assay

This assay is fundamental for demonstrating the kinase activity of a purified HK and its ability to transfer the phosphoryl group to its cognate RR.

Materials:

-

Purified His-tagged HK and RR proteins

-

5x Kinase Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 250 mM KCl, 50 mM MgCl₂)

-

ATP solution (10 mM)

-

[γ-³²P]ATP (10 mCi/ml)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphor screen and imager

Protocol:

-

Autophosphorylation Reaction:

-

In a microcentrifuge tube, prepare the autophosphorylation reaction mix by combining the purified HK (to a final concentration of 1-5 µM) with 5x Kinase Reaction Buffer and sterile deionized water to the desired volume.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final concentration of ATP typically 100-500 µM).

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

-

At each time point, withdraw an aliquot of the reaction and stop it by adding an equal volume of 2x SDS-PAGE loading buffer.

-

-

Phosphotransfer Reaction:

-

Perform the autophosphorylation reaction as described above for a time sufficient to generate a significant amount of phosphorylated HK.

-

Initiate the phosphotransfer by adding the purified cognate RR to the reaction mixture (typically at a molar excess to the HK).

-

Continue to incubate at the optimal temperature, taking aliquots at various time points.

-

Stop the reaction at each time point by adding 2x SDS-PAGE loading buffer.

-

-

Analysis:

-

Separate the protein samples on an SDS-PAGE gel.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize the radiolabeled proteins using a phosphor imager. The appearance of a radiolabeled band corresponding to the RR and a decrease in the intensity of the HK band indicates successful phosphotransfer.

-

Phos-tag™ SDS-PAGE for Detection of in vivo Phosphorylation

Phos-tag™ is a molecule that specifically binds to phosphate groups, allowing for the separation of phosphorylated and unphosphorylated proteins on an SDS-PAGE gel.[17]

Materials:

-

Phos-tag™ Acrylamide

-

Zinc Chloride (ZnCl₂) or Manganese Chloride (MnCl₂) solution

-

Standard SDS-PAGE gel casting reagents

-

Bacterial cell lysates

-

Western blotting apparatus and reagents

-

Antibody specific to the RR of interest

Protocol:

-

Gel Preparation:

-

Sample Preparation and Electrophoresis:

-

Prepare bacterial cell lysates under conditions that preserve phosphorylation (i.e., with phosphatase inhibitors).

-

Mix the lysates with SDS-PAGE loading buffer.

-

Run the gel at a constant voltage. The phosphorylated form of the RR will migrate slower than the unphosphorylated form.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific to the RR.

-

Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescent or fluorescent substrate. The presence of two bands for the RR indicates both phosphorylated and unphosphorylated forms are present in the cell.

-

Mass Spectrometry for Identification of Phosphorylation Sites

Mass spectrometry is a powerful tool for definitively identifying the specific aspartate residue that is phosphorylated.[9][12][14][20]

Materials:

-

Purified RR protein (phosphorylated in vitro or immunoprecipitated from cell lysates)

-

Trypsin or other suitable protease

-

Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) beads for phosphopeptide enrichment

-

LC-MS/MS system

Protocol:

-

Protein Digestion:

-

Excise the protein band corresponding to the phosphorylated RR from an SDS-PAGE gel or use a solution of the purified protein.

-

Perform an in-gel or in-solution tryptic digest to generate peptides.

-

-

Phosphopeptide Enrichment:

-

Incubate the peptide mixture with IMAC or TiO₂ beads to selectively bind phosphopeptides.

-

Wash the beads to remove non-phosphorylated peptides.

-

Elute the bound phosphopeptides.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptide sample using a high-resolution mass spectrometer coupled with liquid chromatography.

-

The mass spectrometer will determine the mass-to-charge ratio of the peptides and their fragmentation patterns.

-

-

Data Analysis:

-

Use specialized software to search the fragmentation data against a protein database to identify the peptide sequences.

-

The software will also identify post-translational modifications, including the specific location of the phosphate group on the aspartate residue.

-

Surface Plasmon Resonance (SPR) for Measuring Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of protein-protein interactions in real-time.[4][21][22][23][24]

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Purified HK and RR proteins

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP buffer)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

-

Inject the purified HK (the ligand) in immobilization buffer over the activated surface to allow for covalent coupling.

-

Inject ethanolamine to deactivate any remaining active esters on the surface.

-

-

Analyte Binding:

-

Inject a series of increasing concentrations of the purified RR (the analyte) over the immobilized HK surface.

-

Monitor the change in the refractive index in real-time, which is proportional to the amount of RR binding to the HK.

-

-

Data Analysis:

-

Fit the binding data (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Mandatory Visualization: Signaling Pathways in DOT Language

The following diagrams, generated using the Graphviz DOT language, illustrate the flow of phosphoryl groups in key bacterial two-component signaling pathways.

Canonical Two-Component System

References

- 1. Noise in a phosphorelay drives stochastic entry into sporulation in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sporulation during Growth in a Gut Isolate of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Crystal Structure of Beryllofluoride Spo0F in Complex with the Phosphotransferase Spo0B Represents a Phosphotransfer Pretransition State - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aspartyl phosphates in the regulatory control of bacterial response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Autophosphorylation - Wikipedia [en.wikipedia.org]

- 8. Autophosphorylation: a salient feature of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Autophosphorylation kinetics of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aspartyl-phosphate phosphatases deactivate the response regulator components of the sporulation signal transduction system in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EnvZ-OmpR interaction and osmoregulation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The critical role of DNA in the equilibrium between OmpR and phosphorylated OmpR mediated by EnvZ in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dissociation constant of the EnvZ/OmpR comple - Bacteria Escherichia coli - BNID 105111 [bionumbers.hms.harvard.edu]

- 15. Interaction of EnvZ, a sensory histidine kinase, with phosphorylated OmpR, the cognate response regulator. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 16. Interaction of EnvZ, a sensory histidine kinase, with phosphorylated OmpR, the cognate response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Universally applicable methods for monitoring response regulator aspartate phosphorylation both in vitro and in vivo using Phos-tag-based reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The phosphorelay signal transduction pathway in the initiation of Bacillus subtilis sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Specificity of the BvgAS and EvgAS phosphorelay is mediated by the C-terminal HPt domains of the sensor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 22. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 23. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]

- 24. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [en.bio-protocol.org]

The Aspartyl Phosphate Bond: A High-Energy Intermediate in Cellular Signaling and Transport

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aspartyl phosphate bond, a transient, high-energy acyl phosphate linkage, plays a pivotal role in a multitude of fundamental biological processes. Its formation and cleavage drive conformational changes in enzymes that are essential for signal transduction and active transport across cellular membranes. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of the this compound bond, with a focus on its role in P-type ATPases and two-component signaling systems. Detailed experimental methodologies for its study and its relevance as a target for drug discovery are also presented.

Structure and Chemical Properties of the this compound Bond

The this compound bond is an anhydride formed between the carboxyl group of an aspartate residue within a protein and a phosphate group, typically derived from the hydrolysis of adenosine triphosphate (ATP). This mixed anhydride is characterized by a high standard free energy of hydrolysis, making it a potent energy currency for driving thermodynamically unfavorable processes.

Key Structural Features:

The this compound intermediate is inherently unstable, making its precise structural determination challenging. However, its structure can be inferred from studies of stable analogs and the surrounding protein architecture. The bond is a phosphoanhydride linkage, with the phosphorus atom bonded to four oxygen atoms in a tetrahedral geometry.

Chemical Reactivity and Stability:

Acyl phosphates, including this compound, are highly reactive intermediates.[1][2] Their high energy is attributed to several factors, including electrostatic repulsion between the negatively charged oxygen atoms, resonance stabilization of the hydrolysis products (carboxylate and inorganic phosphate), and the entropic favorability of cleaving one molecule into two. The inherent instability of the this compound bond is crucial for its biological function, allowing for rapid turnover and control of cellular processes.

The protein environment plays a critical role in modulating the stability of the this compound intermediate. In the active sites of enzymes like P-type ATPases and response regulators, the this compound is shielded from bulk solvent, preventing spontaneous hydrolysis.[3] Specific amino acid residues within the active site interact with the phosphate group, stabilizing it and positioning it for subsequent reactions.

Quantitative Physicochemical Properties:

Precise experimental determination of the thermodynamic and kinetic parameters of the this compound bond itself is challenging due to its transient nature. However, data from analogous acyl phosphates, such as acetyl phosphate, provide valuable insights.

| Property | Value (for Acetyl Phosphate as a proxy) | Reference(s) |

| Standard Gibbs Free Energy of Hydrolysis (ΔG°') | -42.3 to -43.1 kJ/mol | [4][5] |

The half-life of the this compound intermediate is highly dependent on the specific protein environment and the presence of catalytic ions like Mg²⁺. For instance, in the response regulator DrrA from Thermotoga maritima, the half-life of the phospho-aspartyl residue at 80°C is approximately 3 minutes in the presence of Mg²⁺ and 26 minutes in its absence, highlighting the role of the protein in protecting the labile bond from hydrolysis.[3]

Biological Significance: Key Roles in Cellular Processes

The this compound intermediate is central to the function of two major classes of proteins that are ubiquitous in all domains of life: P-type ATPases and the response regulators of two-component signaling systems.

P-type ATPases: Powering Ion and Lipid Transport

P-type ATPases are a large family of integral membrane proteins that utilize the energy from ATP hydrolysis to transport ions and lipids across cellular membranes against their concentration gradients.[4][6] The catalytic cycle of these pumps involves the formation and breakdown of an this compound intermediate, which drives conformational changes that alternatively expose ion-binding sites to either side of the membrane.[6][7]

The general mechanism, often referred to as the Post-Albers cycle, can be summarized as follows:

-

E1 State: The pump, in its inward-facing conformation (E1), binds ATP and the ion(s) to be transported from the cytoplasm.

-

Phosphorylation: The γ-phosphate of ATP is transferred to a conserved aspartate residue in the phosphorylation (P) domain, forming a high-energy this compound intermediate (E1~P).[8] This step is typically stimulated by the bound ion(s).

-

Conformational Change to E2: The formation of the this compound triggers a major conformational change to the outward-facing state (E2P), which has a lower affinity for the transported ion(s).

-

Ion Release: The ion(s) are released to the extracellular or luminal space.

-

Dephosphorylation: The this compound bond is hydrolyzed, often stimulated by the binding of a counter-ion.

-

Return to E1 State: The dephosphorylated pump reverts to the E1 conformation, ready for a new cycle.

This cyclical formation and breakdown of the this compound bond is thus tightly coupled to the vectorial transport of substrates across the membrane.

Two-Component Systems: Signal Transduction in Bacteria and Beyond

Two-component systems are the primary means by which bacteria sense and respond to environmental stimuli.[9][10] These signaling pathways typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[9][10] The transfer of a phosphoryl group from the histidine kinase to a conserved aspartate residue on the response regulator is the central event in signal transduction.

The signaling cascade proceeds as follows:

-

Signal Perception: The sensor histidine kinase detects an environmental stimulus via its input domain.

-

Autophosphorylation: The activated kinase catalyzes the transfer of the γ-phosphate from ATP to a conserved histidine residue within its transmitter domain.

-

Phosphotransfer: The phosphoryl group is then transferred from the phosphohistidine to a conserved aspartate residue in the receiver domain of the cognate response regulator.[9][10]

-

Response Regulation: Phosphorylation of the response regulator induces a conformational change that typically activates its output domain, which in turn modulates the expression of target genes or other cellular processes.

In some cases, the phosphorelay is more complex, involving additional phosphotransfer domains and proteins.[9][10] The lability of the this compound bond in the response regulator ensures that the signal is transient and can be rapidly terminated when the stimulus is removed, often facilitated by the phosphatase activity of the histidine kinase or a separate phosphatase.[11]

Experimental Methodologies for Studying the this compound Bond

A variety of experimental techniques are employed to detect, characterize, and quantify the formation and turnover of the this compound intermediate.

Detection and Quantification

Radiolabeling and SDS-PAGE: A classic method involves incubating the protein of interest with [γ-³²P]ATP. The radiolabeled protein is then separated by SDS-PAGE and visualized by autoradiography. This technique allows for the direct detection and quantification of the phosphorylated species.

Phos-tag™ SDS-PAGE: This method utilizes a polyacrylamide gel containing a dinuclear metal complex (Phos-tag™) that specifically binds to phosphate groups. This binding retards the mobility of phosphorylated proteins, allowing for their separation from the unphosphorylated form.

Chemical Probing: The lability of the this compound bond can be exploited for its detection. For example, treatment with hydroxylamine at acidic pH can cleave the bond, leading to the formation of a hydroxamate that can be detected. Alternatively, reduction with sodium borohydride can convert the this compound to a stable homoserine residue, which can be identified by mass spectrometry.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for studying changes in protein secondary structure and post-translational modifications, including phosphorylation. The vibrations of the phosphate group give rise to characteristic absorption bands in the infrared spectrum, allowing for the real-time monitoring of phosphorylation events.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is highly specific for phosphorus-containing compounds and can be used to characterize the chemical environment of the phosphate group in the this compound intermediate.[12][13][14][15] This technique can provide information on the protonation state and interactions of the phosphate group within the protein active site.

Kinetic Analysis

Phosphotransfer Assays: In the context of two-component systems, phosphotransfer profiling is a systematic in vitro method to identify cognate histidine kinase-response regulator pairs.[2] This involves incubating a radiolabeled autophosphorylated histidine kinase with a panel of potential response regulator partners and monitoring the transfer of the radiolabel over time.

Quench-Flow Techniques: For rapid phosphorylation and dephosphorylation events, quench-flow methods can be used. The reaction is allowed to proceed for a defined, short period before being rapidly quenched (e.g., with acid or a chelating agent). The amount of phosphorylated protein can then be determined at each time point to establish the reaction kinetics.

Structural and Mechanistic Studies

X-ray Crystallography with Analogs: Due to the instability of the this compound intermediate, structural studies often employ non-hydrolyzable analogs. Beryllium fluoride (BeF₃⁻) and aluminum fluoride (AlF₄⁻) can mimic the trigonal bipyramidal transition state of phosphoryl transfer and have been instrumental in trapping and crystallizing P-type ATPases in their phosphorylated-like states.[16]

Site-Directed Mutagenesis: This technique is invaluable for probing the roles of specific amino acid residues in the formation and breakdown of the this compound bond.[17][18][19][20][21] By mutating the catalytic aspartate or other conserved residues in the active site, researchers can assess their importance for catalysis and the stability of the phosphorylated intermediate.

The this compound Bond as a Drug Target

The enzymes that utilize an this compound intermediate are essential for the viability and virulence of many pathogenic bacteria, making them attractive targets for the development of novel antimicrobial agents. For example, the two-component systems that regulate antibiotic resistance and virulence factor expression are prime targets for inhibition.

Strategies for Drug Development:

-

Inhibition of this compound Formation: Small molecules that bind to the ATP-binding site of histidine kinases or P-type ATPases can prevent the formation of the this compound intermediate.

-

Stable Analogs as Inhibitors: The synthesis of stable, non-hydrolyzable analogs of this compound can lead to potent enzyme inhibitors.[8][9][22] Phosphonates and phosphoramidates, where the labile P-O-C linkage is replaced with a more stable P-CH₂-C or P-N-C bond, respectively, have been successfully developed as inhibitors of enzymes that process this compound.[9][11]

The development of inhibitors that specifically target the this compound-forming enzymes of pathogens while sparing the host's enzymes is a key challenge in this field. A deep understanding of the structural and chemical properties of the this compound bond and its enzymatic environment is crucial for the rational design of such targeted therapeutics.

Conclusion

The this compound bond is a fascinating and fundamentally important chemical entity in biology. Its high-energy nature and inherent lability are harnessed by a vast array of enzymes to power cellular transport and transmit environmental signals. The transient nature of this intermediate presents experimental challenges, but a combination of biochemical, spectroscopic, and structural approaches has provided significant insights into its structure and function. As our understanding of the intricacies of this compound-mediated processes deepens, so too will the opportunities for developing novel therapeutic interventions that target these essential cellular pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphotransfer profiling: systematic mapping of two-component signal transduction pathways and phosphorelays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. homework.study.com [homework.study.com]

- 5. Solved The standard state Gibb’s free energy (\Delta G\deg | Chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

- 7. biopharminternational.com [biopharminternational.com]

- 8. researchgate.net [researchgate.net]

- 9. Aspartyl phosphonates and phosphoramidates: the first synthetic inhibitors of bacterial aspartate-semialdehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 11. A new synthesis of phosphoramidates: inhibitors of the key bacterial enzyme aspartate semi-aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 14. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. journals.biologists.com [journals.biologists.com]

- 17. Effects of site-directed mutagenesis of the highly conserved aspartate residues in domain II of farnesyl diphosphate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

- 19. Effect of site-directed mutagenesis of conserved aspartate and arginine residues upon farnesyl diphosphate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. twistbioscience.com [twistbioscience.com]

- 21. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Aspartyl Phosphate: A High-Energy Intermediate Driving Key Enzymatic Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartyl phosphate is a transient, high-energy acyl-phosphate intermediate that plays a pivotal role in a diverse range of fundamental biological processes. Formed by the transfer of a phosphoryl group from ATP to the side-chain carboxylate of an aspartate residue within an enzyme's active site, this reactive species is central to the catalytic cycles of several crucial enzyme families. These include the P-type ATPases, which are responsible for establishing and maintaining ion gradients across cellular membranes, and the response regulators of bacterial two-component systems, which mediate cellular responses to environmental stimuli. The high free energy of hydrolysis of the this compound bond is harnessed to drive conformational changes in these proteins, enabling them to perform work such as ion transport and signal transduction. A thorough understanding of the formation, stability, and breakdown of this intermediate is therefore critical for elucidating the mechanisms of these vital enzymatic reactions and for the development of novel therapeutics targeting these pathways.

The Energetic Landscape of this compound

Table 1: Standard Gibbs Free Energy of Hydrolysis of Selected Phosphate Compounds

| Compound | ΔG°' (kJ/mol) |

| ATP (to ADP + Pi) | -30.5 to -31.5 |

| Acetyl Phosphate | -42.3 |

| Glucose-6-phosphate | -13.72 |

Note: Values are approximate and can vary with experimental conditions such as pH, temperature, and ionic strength.[1]

Key Enzyme Families Utilizing this compound Intermediates

P-type ATPases

P-type ATPases are a large and ubiquitous family of membrane transport proteins that utilize the energy of ATP hydrolysis to pump ions and other substrates across cellular membranes against their concentration gradients.[5] Prominent examples include the Na+/K+-ATPase, which maintains the electrochemical gradients essential for nerve impulses and cellular homeostasis, the Ca2+-ATPase (SERCA), which regulates muscle contraction and relaxation, and the H+/K+-ATPase, which is responsible for the acidification of the stomach.[6][7][8]

The catalytic cycle of P-type ATPases, often referred to as the Post-Albers cycle, involves the formation and subsequent hydrolysis of an this compound intermediate.[7] This cycle is characterized by two principal conformational states, E1 and E2. In the E1 state, the ion-binding sites are accessible from the cytoplasm. Binding of the transported ion(s) and ATP leads to the phosphorylation of a conserved aspartate residue, forming a high-energy E1~P intermediate. This phosphorylation event triggers a conformational change to the E2 state, in which the ion-binding sites are now exposed to the extracellular or luminal side of the membrane, and their affinity for the ion is reduced, leading to its release. Hydrolysis of the this compound in the E2-P state, often stimulated by the binding of a counter-ion, resets the enzyme to the E2 conformation, which then reverts to the E1 state to begin a new cycle.

Table 2: Kinetic Parameters of Selected P-type ATPases

| Enzyme | Substrate | K_m | V_max / k_cat | Source |

| Na+/K+-ATPase (porcine kidney) | ATP | ~0.5 mM | - | [9] |

| SERCA (rabbit skeletal muscle) | ATP | 12.16 ± 2.25 µM | 1.68 ± 0.09 µmoles ATP/min·mg protein | [6] |

| H+/K+-ATPase (gastric) | ATP | Non-hyperbolic kinetics | - | [4] |

Bacterial Two-Component Systems

Two-component systems are the primary means by which bacteria sense and respond to changes in their environment. These signaling pathways typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon sensing an environmental stimulus, the histidine kinase autophosphorylates on a conserved histidine residue. The phosphoryl group is then transferred to a conserved aspartate residue on the receiver domain of the response regulator, forming an this compound. This phosphorylation event induces a conformational change in the response regulator, activating its output domain, which often functions as a transcription factor to modulate gene expression.

Experimental Methodologies for Studying this compound Intermediates

The transient nature of the this compound intermediate presents a significant challenge to its study. A variety of experimental techniques have been developed to detect, trap, and characterize this reactive species.

Radiolabeling with [γ-32P]ATP

This is a classic and highly sensitive method for detecting the formation of a phosphorylated enzyme intermediate.

Protocol Outline:

-

Reaction Setup: The purified enzyme is incubated with [γ-32P]ATP in a suitable reaction buffer containing necessary cofactors (e.g., Mg2+ and the transported ion for P-type ATPases).

-

Quenching: The reaction is stopped rapidly, typically by the addition of acid (e.g., trichloroacetic acid), which denatures the enzyme and traps the acid-stable this compound intermediate.

-

Separation: The radiolabeled protein is separated from unincorporated [γ-32P]ATP. This can be achieved by various methods, including:

-

Acid precipitation followed by centrifugation: The denatured, radiolabeled protein is pelleted, and the supernatant containing free [γ-32P]ATP is removed.

-

Gel electrophoresis (SDS-PAGE): The reaction mixture is run on a polyacrylamide gel to separate the protein from smaller molecules. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled protein.

-

-

Quantification: The amount of 32P incorporated into the protein can be quantified using a scintillation counter or by densitometry of the autoradiogram. This allows for the determination of the stoichiometry of phosphorylation.

Use of Non-hydrolyzable Analogs and Inhibitors

To overcome the instability of the this compound, researchers often employ non-hydrolyzable analogs or inhibitors that trap the enzyme in a state resembling the phosphorylated intermediate.

-

Beryllium Fluoride (BeF3-) and Aluminum Fluoride (AlF4-): These phosphate analogs can bind to the active site aspartate in the presence of ADP, forming a stable complex that mimics the geometry of the transition state of phosphoryl transfer.[5][7][10][11][12][13][14][15][16][17] This allows for the structural characterization of the "activated" state of the enzyme by techniques such as X-ray crystallography and NMR.[10][11][12]

-

Vanadate (VO43-): Vanadate acts as a transition state analog of phosphate and is a potent inhibitor of P-type ATPases.[18][19][20] It binds to the enzyme in the E2 conformation, forming a stable E2-vanadate complex that mimics the E2-P intermediate.[18][19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for studying the conformational changes in proteins in real-time. By measuring the vibrations of chemical bonds, it can provide information about changes in the secondary structure of the protein and the environment of specific amino acid residues, including the phosphorylated aspartate. Isotope labeling (e.g., with 18O in the phosphate group) can be used to specifically identify the vibrational modes of the this compound intermediate.

General Protocol Considerations:

-

Sample Preparation: The purified enzyme is typically reconstituted into a suitable membrane environment (for membrane proteins) and placed in a temperature-controlled sample cell.

-

Initiation of Reaction: The reaction is initiated by the rapid addition of substrates (e.g., ATP) using a stopped-flow or caged-compound approach.

-

Data Acquisition: A series of infrared spectra are collected over time to monitor the changes in the protein's vibrational spectrum as the reaction proceeds.

-

Difference Spectroscopy: Difference spectra are calculated by subtracting the spectrum of the initial state from the spectra of subsequent states, which allows for the isolation of signals corresponding to the reaction intermediates.

This compound Intermediates as Drug Targets

The essential roles of P-type ATPases and two-component systems in cellular physiology and bacterial pathogenesis make them attractive targets for drug development.

Targeting P-type ATPases

Inhibitors of P-type ATPases have found applications in various therapeutic areas. For example, cardiac glycosides such as digoxin inhibit the Na+/K+-ATPase and are used in the treatment of heart failure. Proton pump inhibitors like omeprazole target the gastric H+/K+-ATPase and are widely used to treat acid-reflux disorders. The development of inhibitors that specifically target the formation or hydrolysis of the this compound intermediate is an active area of research. Non-hydrolyzable analogs of this compound or compounds that lock the enzyme in a specific conformational state can serve as leads for the design of novel inhibitors.[21]

Targeting Bacterial Two-Component Systems

The absence of two-component systems in humans makes them a highly specific target for the development of new antibacterial agents. Inhibitors could be designed to target several key steps in the signaling pathway:

-

Inhibition of Histidine Kinase Autophosphorylation: Preventing the initial phosphorylation event would block the entire signaling cascade.

-

Inhibition of Phosphotransfer: Compounds that block the transfer of the phosphoryl group from the histidine kinase to the response regulator would prevent its activation.

-

Targeting the Response Regulator: Molecules that bind to the response regulator and prevent its phosphorylation or block the conformational change required for its activation are also a promising strategy. The development of non-hydrolyzable this compound analogs could be particularly useful in this context, as they could lock the response regulator in an inactive state.

The discovery of small molecules that inhibit these systems is a key focus of current anti-infective research, with the potential to combat the growing problem of antibiotic resistance.

Conclusion

This compound is a high-energy intermediate that is fundamental to the mechanism of action of P-type ATPases and bacterial two-component systems. Its formation and breakdown are tightly coupled to the conformational changes that drive ion transport and signal transduction. A deep understanding of the thermodynamics, kinetics, and structural consequences of this compound formation is essential for a complete picture of these enzymatic processes. The experimental techniques outlined in this guide provide a toolkit for researchers to probe the intricacies of this transient but crucial intermediate. Furthermore, the central role of this compound-mediated pathways in human health and disease highlights their importance as targets for the development of the next generation of therapeutic agents.

References

- 1. Standard Gibbs energy of metabolic reactions: II. Glucose-6-phosphatase reaction and ATP hydrolysis [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Solved 9. The standard state Gibbs free energy of reaction | Chegg.com [chegg.com]

- 4. The catalytic mechanism of gastric H+/K+-ATPase: simulations of pre-steady-state and steady-state kinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aluminofluoride and beryllofluoride complexes: a new phosphate analogs in enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of the Sarcoplasmic Reticulum Ca2+-ATPase from Rabbit Fast-Twitch Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aluminium fluoride - Wikipedia [en.wikipedia.org]

- 8. The renal H+-K+-ATPases: physiology, regulation, and structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Beryllofluoride mimics phosphorylation of NtrC and other bacterial response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BeF(3)(-) acts as a phosphate analog in proteins phosphorylated on aspartate: structure of a BeF(3)(-) complex with phosphoserine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beryllofluoride Binding Mimics Phosphorylation of Aspartate in Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Portal [scholarworks.brandeis.edu]

- 14. Beryllium fluoride - Wikipedia [en.wikipedia.org]

- 15. fluoridealert.org [fluoridealert.org]

- 16. AlF3 mimics the transition state of protein phosphorylation in the crystal structure of nucleoside diphosphate kinase and MgADP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evidence for a transition state analog, MgADP-aluminum fluoride-acetate, in acetate kinase from Methanosarcina thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Crystal Structure of the Vanadate-Inhibited Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Vanadate inhibits Feo-mediated iron transport in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design and synthesis of non-hydrolyzable homoisoprenoid α-monofluorophosphonate inhibitors of PPAPDC family integral membrane lipid phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Energetic Landscape of a Fleeting Intermediate: A Technical Guide to the Thermodynamic Stability of Aspartyl Phosphate in Aqueous Solution

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Aspartyl phosphate, a high-energy acyl-phosphate intermediate, is a cornerstone of numerous vital cellular processes, including bacterial two-component signaling systems and the catalytic cycle of P-type ATPases. Its transient nature is fundamental to its role as a molecular switch, yet this very lability makes its direct thermodynamic characterization challenging. This technical guide provides a comprehensive overview of the thermodynamic stability of this compound in aqueous solution. Due to the scarcity of direct experimental data for this compound, this guide leverages data from the closely related and well-studied acetyl phosphate as a proxy to approximate its thermodynamic properties. Detailed experimental protocols for determining these parameters are provided, alongside visualizations of the key signaling pathways in which this compound plays a pivotal role. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate this critical, yet ephemeral, biomolecule.

Introduction

The phosphorylation of an aspartate residue to form an this compound intermediate is a highly conserved mechanism for signal transduction and energy coupling across all domains of life. In bacterial two-component systems, the phosphorylation of a response regulator's aspartate residue by a sensor histidine kinase modulates gene expression in response to environmental stimuli.[1][2][3] In P-type ATPases, the cyclical formation and breakdown of an this compound intermediate within the enzyme's catalytic domain drives the transport of ions and lipids across cellular membranes against their concentration gradients.

The efficacy of these systems hinges on the delicate balance of this compound's thermodynamic stability and kinetic lability. It must be stable enough to exist for a sufficient duration to elicit a downstream effect, yet unstable enough to be readily hydrolyzed, allowing for the timely termination of the signal or the progression of the transport cycle. A thorough understanding of the thermodynamics governing its formation and hydrolysis is therefore crucial for elucidating the mechanisms of these essential cellular processes and for the rational design of therapeutic agents that target them.

Thermodynamic Data

Table 1: Thermodynamic Parameters for the Hydrolysis of Acetyl Phosphate in Aqueous Solution (Analogue for this compound)

| Thermodynamic Parameter | Value | Conditions | Reference |

| Standard Gibbs Free Energy of Hydrolysis (ΔG°') | -42.3 kJ/mol | pH 7, 25°C | [4] |

| Enthalpy of Hydrolysis (ΔH°') | Data not readily available | - | |

| Entropy of Hydrolysis (ΔS°') | Data not readily available | - |

Note: These values are for acetyl phosphate and should be considered an approximation for this compound. The actual thermodynamic parameters for this compound may vary due to the influence of the amino acid side chain.

Biological Significance and Signaling Pathways

This compound is a central intermediate in two major classes of cellular machinery: bacterial two-component systems and P-type ATPases.

Two-Component Signaling Systems

Two-component systems are the primary means by which bacteria sense and respond to changes in their environment.[2][5] They consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[5][6] Upon detecting an external stimulus, the sensor kinase autophosphorylates on a conserved histidine residue, utilizing ATP as the phosphate donor. This phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, forming the this compound intermediate.[1] This phosphorylation event typically induces a conformational change in the response regulator, activating its output domain, which often functions as a DNA-binding protein to regulate gene expression.[1] The subsequent hydrolysis of the this compound, which can be intrinsic to the response regulator or catalyzed by a phosphatase, terminates the signal.

P-type ATPase Catalytic Cycle

P-type ATPases are a large family of pumps responsible for the active transport of ions and lipids across biological membranes. Their mechanism involves a series of conformational changes driven by the hydrolysis of ATP. A key step in this process is the formation of a high-energy this compound intermediate. The cycle begins with the binding of the transported substrate and ATP to the enzyme in its E1 conformation. This triggers the transfer of the gamma-phosphate from ATP to a conserved aspartate residue in the P-domain, forming the E1-P state. This phosphorylation event drives a major conformational change to the E2-P state, which has a reduced affinity for the substrate and exposes the binding site to the opposite side of the membrane. The substrate is then released. Subsequent hydrolysis of the this compound returns the enzyme to its E2 conformation, and the binding of another substrate molecule from the extracellular side can facilitate the return to the E1 state, completing the cycle.

Experimental Protocols for Thermodynamic Characterization

The thermodynamic stability of this compound can be investigated using several biophysical techniques. The following are detailed, generalized protocols that can be adapted for this purpose.

Isothermal Titration Calorimetry (ITC) for Enthalpy of Hydrolysis

ITC directly measures the heat changes associated with a chemical reaction, allowing for the determination of the enthalpy of hydrolysis (ΔH).

Methodology:

-

Sample Preparation:

-

Prepare a solution of a stable analogue of this compound (e.g., a synthetic phosphoramidate that can be rapidly hydrolyzed under specific conditions, or use an enzyme that specifically hydrolyzes the acyl-phosphate bond).

-

Prepare a buffer solution identical to the one used for the sample.

-

Degas all solutions thoroughly to prevent the formation of air bubbles.

-

-

Instrument Setup:

-

Set the ITC instrument to the desired experimental temperature (e.g., 25°C).

-

Fill the reference cell with the buffer.

-

Fill the sample cell with the this compound analogue solution at a known concentration.

-

-

Titration:

-

Fill the injection syringe with a solution that will trigger hydrolysis (e.g., a specific hydrolase or a solution that rapidly changes the pH to induce hydrolysis).

-

Perform an initial injection to establish a baseline.

-

Carry out a series of injections of the titrant into the sample cell. The heat released or absorbed upon hydrolysis is measured after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to determine the heat change for each injection.

-

The total heat change, when normalized for the moles of this compound hydrolyzed, yields the enthalpy of hydrolysis (ΔH).

-

31P Nuclear Magnetic Resonance (NMR) Spectroscopy for Stability Monitoring

31P NMR is a powerful tool for observing the phosphorus-containing species in a sample. It can be used to monitor the hydrolysis of this compound over time by observing the decrease in the signal corresponding to the acyl phosphate and the concomitant increase in the signal for inorganic phosphate.

Methodology:

-

Sample Preparation:

-

Synthesize or acquire 13C and/or 15N-labeled aspartic acid to aid in resonance assignment if necessary.

-

Phosphorylate the labeled aspartic acid to produce this compound.

-

Dissolve the purified this compound in a suitable NMR buffer (e.g., a deuterated buffer at a specific pH).

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional 31P NMR spectra over time at a constant temperature.

-

The chemical shift of the phosphorus nucleus in this compound will be distinct from that of inorganic phosphate.

-

-

Data Analysis:

-

Integrate the peak areas of the this compound and inorganic phosphate signals in each spectrum.

-

Plot the concentration of this compound as a function of time.

-

Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the rate constant of hydrolysis.

-

The temperature dependence of the rate constant can be used to determine the activation energy for hydrolysis.

-

Continuous Spectrophotometric Assay for Hydrolysis Kinetics

This indirect assay measures the rate of inorganic phosphate (Pi) release from the hydrolysis of this compound by coupling the production of Pi to a colorimetric reaction.[7][8]

Methodology:

-

Assay Principle:

-

Utilize a commercially available phosphate assay kit, such as one based on the reaction of purine nucleoside phosphorylase (PNP) and its substrate 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG).

-

In the presence of inorganic phosphate, PNP catalyzes the phosphorolysis of MESG, resulting in the production of ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine.

-

This product has a strong absorbance at 360 nm, and the increase in absorbance is directly proportional to the amount of Pi produced.[7]

-

-

Reagent Preparation:

-

Prepare a reaction buffer at the desired pH and temperature.

-

Prepare a solution of this compound of a known concentration.

-

Prepare the enzyme-coupled assay mixture containing MESG and PNP in the reaction buffer.

-

-

Measurement:

-

Add the this compound solution to the assay mixture in a cuvette.

-

Immediately place the cuvette in a spectrophotometer set to 360 nm.

-

Record the absorbance at regular time intervals.

-

-

Data Analysis:

-

Convert the rate of change in absorbance to the rate of Pi formation using the extinction coefficient of the product and the path length of the cuvette.

-

The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

-

By varying the initial concentration of this compound, kinetic parameters such as the rate constant for hydrolysis can be determined.

-

Conclusion and Future Directions

This compound is a high-energy, transient intermediate that is fundamental to cellular signaling and energy transduction. While direct thermodynamic data for its hydrolysis remains elusive, the use of acetyl phosphate as an analogue provides valuable insights into its energetic properties. The experimental protocols detailed in this guide offer a roadmap for researchers to directly probe the thermodynamic stability and hydrolysis kinetics of this compound and its analogues.

Future research should focus on the direct experimental determination of the thermodynamic parameters for this compound hydrolysis. Such data will be invaluable for refining our understanding of the mechanisms of two-component systems and P-type ATPases. Furthermore, investigating the influence of the local protein environment on the stability of the this compound intermediate will provide crucial insights into how enzymes modulate its reactivity. For drug development professionals, a deeper understanding of the thermodynamics of this key intermediate can inform the design of novel inhibitors that target the active sites of bacterial sensor kinases or P-type ATPases implicated in disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Two-component regulatory system - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. homework.study.com [homework.study.com]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. Molecular mechanisms of two-component signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of Aspartyl Phosphate in Bacterial Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial chemotaxis, the directed movement of bacteria in response to chemical gradients, is a fundamental process that governs their ability to find nutrients and avoid toxins. This remarkable navigation system is orchestrated by a sophisticated signal transduction pathway, at the heart of which lies the transient phosphorylation of an aspartyl residue on the response regulator protein, CheY. This formation of an aspartyl phosphate acts as a molecular switch, translating sensory input from the environment into a change in the rotational direction of the flagellar motor, thereby controlling the bacterium's swimming behavior. This in-depth technical guide elucidates the critical function of this compound in bacterial chemotaxis, providing a comprehensive overview of the core signaling pathway, quantitative data on key reactions, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. Understanding this pivotal post-translational modification offers significant opportunities for the development of novel antimicrobial agents that target bacterial motility and virulence.

The Core Signaling Pathway: A Two-Component System

Bacterial chemotaxis is a classic example of a two-component signal transduction system.[1][2] In its simplest form, this system consists of a sensor histidine kinase and a cognate response regulator.[1][2] In the context of Escherichia coli chemotaxis, the key players are the histidine kinase CheA and the response regulator CheY.[3][4]

The process begins at the chemoreceptors, transmembrane proteins that bind to specific attractants or repellents in the periplasmic space.[5][6] This binding event modulates the autophosphorylation activity of CheA, a large, multi-domain protein that is physically associated with the receptors via the coupling protein CheW.[5][7][8] In the absence of an attractant, or in the presence of a repellent, the chemoreceptor complex activates CheA, leading to its rapid autophosphorylation on a conserved histidine residue (His48 in E. coli CheA), utilizing ATP as the phosphate donor.[3][5][6]

The phosphoryl group from the phosphohistidine on CheA is then rapidly transferred to a conserved aspartate residue (Asp57 in E. coli CheY) on the response regulator CheY.[3][4] This results in the formation of a high-energy this compound (CheY-P). The formation of CheY-P induces a conformational change in the protein, enabling it to bind to the flagellar switch complex, specifically to the FliM protein.[9][10] The binding of CheY-P to FliM alters the direction of flagellar rotation from the default counter-clockwise (CCW) "run" to a clockwise (CW) "tumble," causing the bacterium to change direction.[3][4][10]

The signal is terminated by the dephosphorylation of CheY-P. This is accomplished through two mechanisms: an intrinsic autodephosphorylation activity of CheY-P and, more significantly, an accelerated dephosphorylation catalyzed by the phosphatase CheZ.[2][3][4] CheZ dramatically increases the rate of CheY-P hydrolysis, ensuring a rapid return to the "run" state and allowing the bacterium to be highly responsive to changes in its chemical environment.[2][3]

Quantitative Data

The efficiency and sensitivity of the chemotaxis signaling pathway are underpinned by the specific kinetics and affinities of the protein-protein interactions and enzymatic reactions involved. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Organism/Conditions | Reference(s) |

| CheA Autophosphorylation | |||

| Limiting rate constant (k_cat) | ~0.026 s⁻¹ | E. coli, saturating ATP | [3] |

| K_m for ATP | ~300 µM | E. coli | [3] |

| CheA to CheY Phosphotransfer | |||

| Rate constant (k_cat) | 650 ± 200 s⁻¹ to ~800 s⁻¹ | E. coli | [1][11] |

| K_m for CheY | 6.5 ± 2 µM | E. coli | [1] |

| CheY-P Dephosphorylation | |||

| CheY-P autodephosphorylation half-life | ~10-20 seconds | In vitro | [4] |

| CheZ-catalyzed dephosphorylation (k_cat) | 4.9 s⁻¹ | E. coli | [12] |

| Binding Affinities (K_d) | |||

| CheA - CheY | ~1.5 ± 0.6 µM | E. coli | [1] |

| CheY-P - FliM | ~3.7 µM | E. coli, in vivo (FRET) | [9] |

| CheY-P - CheZ | 7.1 nM | E. coli | [12] |

| Intracellular Protein Concentrations | |||

| CheA | ~5 µM | E. coli | [13] |

| CheW | ~10 µM | E. coli | [13] |

| CheY | ~9.7 µM | E. coli | [13] |

| CheZ | ~2.5 µM | E. coli | [13] |

Experimental Protocols

A variety of experimental techniques are employed to investigate the function of this compound in bacterial chemotaxis. Below are detailed methodologies for some of the key experiments.

In Vitro Phosphorylation Assay of CheY by CheA

This assay measures the transfer of a radiolabeled phosphate from CheA to CheY.

Materials:

-

Purified CheA and CheY proteins

-

[γ-³²P]ATP

-

Phosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager system

Procedure:

-

Set up the phosphorylation reaction by mixing CheA, CheY, and phosphorylation buffer in a microcentrifuge tube.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at the desired temperature (e.g., 30°C) for various time points.

-

Stop the reaction at each time point by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize and quantify the amount of ³²P-labeled CheY using a phosphorimager. The intensity of the radiolabeled CheY band over time is used to determine the rate of phosphotransfer.

Phos-tag™ SDS-PAGE for Detecting CheY Phosphorylation

Phos-tag™ is a molecule that specifically binds to phosphate groups, causing a mobility shift of phosphorylated proteins in SDS-PAGE.[14][15][16][17][18]

Materials:

-

Phos-tag™ Acrylamide

-

Separating and stacking gel solutions for SDS-PAGE

-

Protein samples (e.g., cell lysates or purified proteins)

-

SDS-PAGE running buffer

-

Western blot transfer apparatus and reagents

-

Antibody against CheY

Procedure:

-

Prepare polyacrylamide gels containing Phos-tag™ acrylamide in the separating gel, following the manufacturer's instructions.[16] A neutral pH gel system is often preferred for better separation.[14]

-

Load protein samples onto the Phos-tag™ gel and perform electrophoresis.

-

After electrophoresis, equilibrate the gel in transfer buffer containing EDTA to chelate the metal ions from the Phos-tag™, which facilitates efficient protein transfer.[16]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Perform a standard Western blot using a primary antibody specific for CheY and a suitable secondary antibody.

-

Visualize the bands. Unphosphorylated CheY will migrate faster, while phosphorylated CheY (CheY-P) will exhibit a noticeable upward mobility shift.

Isothermal Titration Calorimetry (ITC) for CheA-CheY Binding

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified CheA and CheY proteins dialyzed extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl).

-

Isothermal titration calorimeter.

Procedure:

-

Thoroughly degas the protein solutions and the buffer.

-

Load the CheA solution into the sample cell of the calorimeter.

-

Load the CheY solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of injections of CheY into the CheA solution. The heat change upon each injection is measured.

-

As a control, perform a titration of CheY into the buffer to measure the heat of dilution.

-

Subtract the heat of dilution from the binding data and analyze the resulting isotherm to determine the thermodynamic parameters of the interaction.

Fluorescence Resonance Energy Transfer (FRET) for In Vivo Analysis

FRET can be used to monitor protein-protein interactions in living cells in real-time. For example, the interaction between CheY-P and CheZ can be observed.[19]

Materials:

-

E. coli strains engineered to express fluorescent protein fusions of CheY (e.g., CheY-YFP) and CheZ (e.g., CheZ-CFP).

-

Fluorescence microscope equipped with appropriate lasers and filters for CFP and YFP.

-

Flow cell for immobilizing bacteria.

Procedure:

-

Grow the engineered E. coli strain to the desired cell density.

-

Immobilize the bacteria in a flow cell mounted on the microscope stage.

-

Excite the donor fluorophore (CFP) with the appropriate laser and measure the emission from both the donor (CFP) and the acceptor (YFP).

-

An increase in the YFP/CFP emission ratio indicates FRET, signifying a close proximity between CheY and CheZ, which is dependent on the phosphorylation state of CheY.

-

Stimulate the cells with attractants or repellents and monitor the change in the FRET signal over time to observe the dynamics of the signaling pathway in vivo.

Capillary Chemotaxis Assay

This classic assay provides a quantitative measure of the chemotactic response of a bacterial population.[20][21][22][23][24]

Materials:

-

Bacterial culture grown to mid-log phase.

-

Chemotaxis buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA).

-

Capillary tubes (e.g., 1 µL).

-

Solutions of chemoattractants or repellents at various concentrations.

-

Agar plates for colony counting.

Procedure:

-

Wash the bacterial cells and resuspend them in chemotaxis buffer to a specific cell density.

-

Fill a capillary tube with a solution of the test chemical (attractant or repellent) or with buffer as a control.

-

Insert the filled capillary tube into the bacterial suspension.

-

Incubate for a defined period (e.g., 30-60 minutes) to allow the bacteria to swim into the capillary in response to the chemical gradient that forms at the capillary tip.

-

Remove the capillary, wipe the outside to remove adhering bacteria, and eject the contents into a known volume of buffer.

-

Plate serial dilutions of the capillary contents onto agar plates and incubate to determine the number of colony-forming units (CFUs).

-

The chemotactic response is quantified by comparing the number of bacteria that entered the capillary containing the test chemical to the number that entered the control capillary.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for studying bacterial chemotaxis.

Caption: Bacterial chemotaxis signaling pathway.

Caption: Experimental workflow for studying bacterial chemotaxis.

Conclusion and Future Directions

The formation and hydrolysis of this compound on the CheY protein are central to the remarkable ability of bacteria to navigate their chemical world. This simple, yet elegant, molecular switch allows for rapid and sensitive responses to environmental cues. The quantitative understanding of the kinetics and thermodynamics of this signaling pathway, facilitated by the experimental techniques detailed in this guide, is crucial for a complete picture of bacterial behavior.

For drug development professionals, the bacterial chemotaxis pathway presents a number of attractive targets. Inhibitors of CheA autophosphorylation, the CheA-CheY phosphotransfer, or the binding of CheY-P to the flagellar motor could effectively disrupt bacterial motility, which is often a key factor in virulence and biofilm formation. The detailed protocols and quantitative data provided herein serve as a valuable resource for the design and validation of high-throughput screens for such inhibitors.

Future research will likely focus on a more detailed structural understanding of the entire chemoreceptor-CheW-CheA signaling complex and how ligand binding is allosterically coupled to CheA activity. Furthermore, investigating the diversity of chemotaxis signaling components across different bacterial species may reveal novel targets for species-specific antimicrobial strategies. The continued development and application of advanced techniques, such as cryo-electron tomography and single-molecule FRET, will undoubtedly provide unprecedented insights into the dynamic molecular choreography that underlies this essential bacterial process.

References

- 1. Kinetic characterization of phosphotransfer between CheA and CheY in the bacterial chemotaxis signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of cell-cell variation by cooperative interaction of phosphatase and response regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of CheA autophosphorylation and dephosphorylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CheZ-Mediated Dephosphorylation of the Escherichia coli Chemotaxis Response Regulator CheY: Role for CheY Glutamate 89 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of the Chemotaxis Histidine Kinase CheA: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluctuations in Intracellular CheY-P Concentration Coordinate Reversals of Flagellar Motors in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of position K+4 in phosphorylation and dephosphorylation reaction kinetics of the CheY response regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Signal termination in bacterial chemotaxis: CheZ mediates dephosphorylation of free rather than switch-bound CheY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic characterization of CheY phosphorylation reactions: comparison of P-CheA and small-molecule phosphodonors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic characterization of catalysis by the chemotaxis phosphatase CheZ. Modulation of activity by the phosphorylated CheY substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluctuations in Intracellular CheY-P Concentration Coordinate Reversals of Flagellar Motors in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neutral Phosphate-Affinity SDS-PAGE system for profiling of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Separation and detection of large phosphoproteins using Phos-tag SDS-PAGE | Springer Nature Experiments [experiments.springernature.com]

- 16. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 17. bujnochem.com [bujnochem.com]

- 18. Separation and detection of large phosphoproteins using Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo measurement by FRET of pathway activity in bacterial chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification and Characterization of Bacterial Chemoreceptors Using Quantitative Capillary and Gradient Plate Chemotaxis Assays [bio-protocol.org]

- 21. Continuous-Flow Capillary Assay for Measuring Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. A Novel Device and Method for Assay of Bacterial Chemotaxis Towards Chemoattractants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chemotaxis assay - Wikipedia [en.wikipedia.org]

The Pivotal Role of Aspartyl Phosphate in Prokaryotic Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of prokaryotic signal transduction, the transient phosphorylation of aspartate residues to form aspartyl phosphate serves as a critical molecular switch, governing a vast array of adaptive responses. This in-depth technical guide explores the central role of this compound in regulating gene expression, primarily through the ubiquitous two-component systems (TCSs). We delve into the molecular mechanisms of signal perception, phosphotransfer, and the subsequent modulation of transcriptional machinery. This whitepaper provides a comprehensive overview of key signaling pathways, quantitative data on their kinetics and binding affinities, and detailed protocols for the experimental techniques essential for their study. This resource is intended to empower researchers, scientists, and drug development professionals in their efforts to understand and manipulate these fundamental bacterial processes.

Introduction to this compound and Two-Component Systems

Prokaryotes have evolved sophisticated signaling networks to sense and respond to a myriad of environmental cues, ensuring their survival and adaptation. Central to many of these signaling cascades are two-component systems (TCSs), which are the most prevalent signal transduction mechanism in bacteria.[1] A canonical TCS is elegantly simple in its design, comprising a sensor histidine kinase (HK) and a cognate response regulator (RR).[2]

The process is initiated when the sensor kinase, often a transmembrane protein, detects a specific extracellular or intracellular stimulus. This detection event triggers a conformational change in the HK, leading to its autophosphorylation on a conserved histidine residue, utilizing ATP as the phosphate donor.[3] The high-energy phosphoryl group is then transferred to a conserved aspartate residue within the receiver (REC) domain of the response regulator.[4] This formation of an This compound is the linchpin of the signaling event.

Phosphorylation of the response regulator induces a conformational change that typically activates its output domain.[5] In the majority of cases, this output domain is a DNA-binding domain, which, in its activated state, can bind to specific DNA sequences (promoters or operators) to either activate or repress the transcription of target genes.[6] Thus, the transient formation of this compound directly links environmental sensing to the regulation of gene expression, allowing bacteria to mount appropriate physiological responses to challenges such as osmotic stress, nutrient limitation, and the presence of antimicrobial agents.[7][8]

Key Signaling Pathways Involving this compound

Several well-characterized TCSs exemplify the pivotal role of this compound in controlling prokaryotic gene expression. These systems have been extensively studied and provide valuable models for understanding the fundamental principles of bacterial signal transduction.